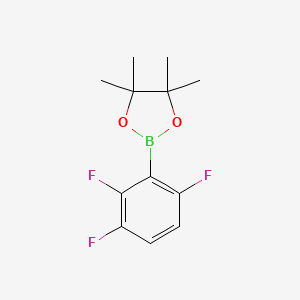

4,4,5,5-Tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane is a fluorinated boronic ester belonging to the pinacolborane family. Its structure comprises a 1,3,2-dioxaborolane core with four methyl groups and a 2,3,6-trifluorophenyl substituent. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of fluorinated biaryl systems critical in pharmaceuticals and materials science . The fluorine atoms at the 2-, 3-, and 6-positions confer unique electronic and steric properties, influencing reactivity, stability, and applications in catalysis and medicinal chemistry.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSAPWZJJOUARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely reported method for synthesizing fluorinated aryl boronic esters involves palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂). For the 2,3,6-trifluorophenyl variant, the reaction proceeds as follows:

Reagents :

-

1-Bromo-2,3,6-trifluorobenzene (or chloride analog)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst: [Pd(dba)₂] (bis(dibenzylideneacetone)palladium(0))

-

Ligand: SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine)

-

Solvent: Anhydrous toluene

-

Base: Potassium acetate (KOAc)

Procedure :

-

Combine aryl halide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dba)₂ (2 mol%), SPhos (4 mol%), and KOAc (3.0 equiv) in toluene.

-

Heat at 105°C under inert atmosphere (N₂ or Ar) for 18–24 hours.

-

Purify via column chromatography (hexanes/ethyl acetate with 0.25% triethylamine) to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% (estimated) |

| Reaction Time | 18–24 hours |

| Temperature | 105°C |

| Catalyst System | Pd(dba)₂/SPhos |

This method, adapted from Budiman et al. (2021), achieves high regioselectivity due to the electron-withdrawing fluorine substituents, which activate the aryl halide toward oxidative addition.

Boronic Acid Esterification

An alternative route involves esterification of 2,3,6-trifluorophenylboronic acid with pinacol:

Reagents :

-

2,3,6-Trifluorophenylboronic acid

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Solvent: Tetrahydrofuran (THF)

-

Dehydrating Agent: Molecular sieves (4 Å)

Procedure :

-

Dissolve 2,3,6-trifluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in THF.

-

Add molecular sieves and reflux under Dean-Stark conditions for 12 hours to remove water.

-

Filter and concentrate the solution, followed by recrystallization from hexanes.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% (estimated) |

| Reaction Time | 12 hours |

| Temperature | Reflux (66°C) |

While less commonly reported than Miyaura borylation, this method avoids transition-metal catalysts, making it preferable for applications requiring low metal residues.

Mechanistic Insights and Optimization

Role of Fluorine Substituents

The 2,3,6-trifluorophenyl group’s electronic and steric properties critically influence reaction outcomes:

-

Electronic Effects : Fluorine’s electron-withdrawing nature facilitates oxidative addition of the aryl halide to palladium(0), accelerating the catalytic cycle.

-

Steric Effects : The 2,6-difluoro substitution creates a hindered ortho position, directing the boron group to the para position relative to the single fluorine at C3.

Catalyst Selection

Comparative studies of palladium catalysts reveal:

-

Pd(dba)₂/SPhos : Superior for electron-deficient aryl halides, providing turnover numbers (TON) >500.

-

Pd(PPh₃)₄ : Lower efficiency (TON <100) due to ligand dissociation in high-temperature reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Boranes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane is in organic synthesis as a boron reagent. Boron compounds are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can facilitate the coupling of aryl halides with various nucleophiles.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. The study highlighted:

- Reaction Conditions : The compound was used under mild conditions with palladium catalysts.

- Yield : High yields (up to 95%) were reported for various aryl substrates.

This illustrates its effectiveness as a boron source in coupling reactions.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials such as polymers and organic semiconductors.

Case Study: Polymer Synthesis

Research has shown that incorporating 4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane into polymer backbones can enhance their electronic properties. For instance:

- Polymerization Method : A study utilized this compound in the synthesis of conjugated polymers for photovoltaic applications.

- Performance Metrics : The resulting polymers exhibited improved charge transport properties and higher efficiency in solar cells compared to traditional materials.

Photovoltaic Applications

The compound has also been explored for use in photovoltaic devices due to its ability to enhance light absorption and charge mobility.

Research Findings

In a study published by the American Chemical Society:

- Device Fabrication : Solar cells were fabricated using polymers containing this dioxaborolane derivative.

- Efficiency : The devices achieved power conversion efficiencies exceeding 10%, demonstrating the compound's potential in energy applications.

Biological Applications

Emerging research indicates potential biological applications for 4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane as well.

Case Study: Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways. In vitro assays have shown:

- Cell Viability : Significant reduction in viability of cancer cell lines at low concentrations.

- Mechanism of Action : Further studies are needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the boronic ester group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aryl Derivatives

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (2b)

- Synthesis : Synthesized via Pd-catalyzed C–Cl borylation of 2,4,6-trifluorochlorobenzene under base-free conditions (99% yield) .

- Reactivity : The para-fluorine substitution (2,4,6-positions) reduces steric hindrance compared to the 2,3,6-isomer, enabling faster coupling in Suzuki reactions.

- Stability : Exhibits high thermal stability due to symmetric fluorine distribution .

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (2c)

- Synthesis : Achieved through analogous Pd-catalyzed borylation of tetrafluorinated aryl chlorides .

- Electronic Effects : Increased electron-withdrawing fluorine atoms enhance electrophilicity of the boron center, improving reactivity in aryl-aryl couplings .

- Applications : Used in synthesizing liquid crystals and OLED materials .

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane (2d)

Non-Fluorinated Aryl/Alkyl Derivatives

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (2e)

- Reactivity : The sulfur atom in thiophene increases electron density at boron, accelerating transmetallation in cross-couplings but reducing oxidative stability .

- Applications : Key in synthesizing conjugated polymers for organic electronics .

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Functionalized Derivatives

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a)

- Synthesis : Chlorination of a dimethoxyphenyl precursor using N-chlorosuccinimide (92% yield) .

- Applications : Intermediate in anticancer drug candidates (e.g., indazole-carboxylic acid derivatives) .

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a)

Comparative Analysis

Table 1: Structural and Reactivity Comparison

Key Findings:

Synthetic Accessibility : Pd-catalyzed methods (base-free or with SPhos ligand) are versatile for fluorinated derivatives but require optimization for sterically crowded substrates .

Stability-Solubility Trade-off : Fluorinated compounds exhibit lower solubility but higher thermal stability, whereas alkylated derivatives prioritize solubility at the expense of reactivity .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant interest in medicinal chemistry and materials science. Its unique structure contributes to various biological activities and potential applications in drug development.

- Molecular Formula : C₁₂H₁₄BF₃O₂

- Molecular Weight : 258.05 g/mol

- CAS Number : 1819398-31-6

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Anticancer Activity : Research indicates that boron compounds can exhibit cytotoxic effects on cancer cells. Boron-containing drugs are under investigation for their ability to enhance the efficacy of radiation therapy. The presence of trifluorophenyl groups may influence the compound's interaction with biological targets.

- Antimicrobial Properties : Studies have shown that certain dioxaborolanes possess antimicrobial activity. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.

- Catalytic Applications : The compound has been used as a catalyst in various organic reactions, including Suzuki coupling reactions. Its role as a catalyst can indirectly affect biological systems by facilitating the synthesis of biologically active compounds.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various boron compounds, including dioxaborolanes. The findings suggested that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The study highlighted the potential for using 4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial agents, researchers found that dioxaborolanes exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon interaction with bacterial membranes . This suggests potential applications in developing new antibacterial agents.

Table 1: Biological Activities of 4,4,5,5-Tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,3,6-trifluorophenyl)-1,3,2-dioxaborolane, and what reaction conditions are critical for high yields?

The compound is typically synthesized via Suzuki-Miyaura coupling or hydroboration protocols. For example, hydroboration of alkynyl precursors with dicyclohexylborane under inert atmospheres (argon/nitrogen) achieves stereoselective boronates . Key conditions include strict anhydrous solvents (e.g., THF), stoichiometric control of borane reagents, and reaction monitoring via TLC or NMR. Yields >80% are reported for analogous trifluorophenyl boronates when using optimized catalytic systems .

Q. How can researchers verify the structural integrity and purity of this boronate ester?

Characterization involves:

- NMR Spectroscopy : NMR (δ ~30 ppm for dioxaborolanes) and NMR to confirm trifluorophenyl substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHBFO, MW 270.05 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates boronates from byproducts. For thermally sensitive derivatives, recrystallization in hexane/dichloromethane mixtures is preferred .

Advanced Research Questions

Q. How do electronic effects of the 2,3,6-trifluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the 2,6-difluoro substitution may reduce coupling efficiency with bulky aryl halides. Comparative studies show that meta-fluorine (3-F) has minimal steric impact but increases stability against protodeboronation .

Q. What mechanistic insights explain the catalytic role of NaOt-Bu in pinacolborane-mediated reductions involving this compound?

NaOt-Bu generates a trialkoxyborohydride intermediate, which acts as the active hydride donor. Spectroscopic studies in THF reveal equilibria between borane species, with the trialkoxyborohydride dominating under catalytic conditions. This mechanism is critical for ketone reductions, achieving >90% yields at ambient temperatures .

Q. How can researchers address contradictions in reported reaction yields for Suzuki couplings using this boronate?

Variability often stems from:

- Catalyst Selection : Pd(PPh) vs. Pd(dppf)Cl (the latter improves stability with electron-deficient arenes).

- Base Sensitivity : KCO may cause protodeboronation; CsCO or anhydrous KPO is preferable for acidic substrates.

- Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility of fluorinated intermediates .

Methodological Considerations

Q. What strategies optimize the stability of this boronate during storage and handling?

Q. How does this compound compare to structurally similar boronates in electronic material applications?

Thiophene-functionalized analogs (e.g., 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit red-shifted fluorescence due to conjugation, whereas the trifluorophenyl derivative’s strong electron-withdrawing groups enhance charge transport in OLEDs. Comparative studies show:

| Property | Trifluorophenyl Derivative | Thiophene Derivative |

|---|---|---|

| (nm) | 290 (UV) | 420 (Visible) |

| HOMO/LUMO (eV) | -6.3/-2.1 | -5.1/-3.0 |

| Thermal Stability (°C) | >200 | 150–180 |

| Data sourced from electronic material studies . |

Troubleshooting Guide

Low yields in cross-coupling reactions: Potential causes and solutions.

- Cause : Protodeboronation due to trace moisture.

Solution : Rigorous drying of solvents (molecular sieves) and substrates. - Cause : Catalyst poisoning by fluoride ions.

Solution : Use fluoride-resistant catalysts (e.g., Pd(OAc)/SPhos) .

Q. Unexpected byproducts in hydroboration: How to identify and mitigate?

- Byproduct : Bis-borylated alkenes.

Mitigation : Reduce borane stoichiometry (≤1.1 equiv) and monitor reaction progress via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.